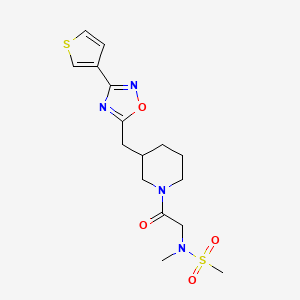

N-methyl-N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide

Description

N-methyl-N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide is a complex organic compound with a unique structure that has garnered significant interest in the fields of chemistry and pharmacology

Properties

IUPAC Name |

N-methyl-N-[2-oxo-2-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4S2/c1-19(26(2,22)23)10-15(21)20-6-3-4-12(9-20)8-14-17-16(18-24-14)13-5-7-25-11-13/h5,7,11-12H,3-4,6,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBOPPVEJNKYMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CSC=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. The process often begins with the preparation of intermediate compounds, such as thiophene-3-carboxylic acid and 1,2,4-oxadiazole derivatives. These intermediates are then subjected to specific conditions that facilitate their transformation into the desired product. Common reagents include acylating agents, reducing agents, and catalysts to optimize yield and purity.

Industrial Production Methods: While laboratory synthesis focuses on small-scale production, industrial methods aim for scalability and efficiency. Techniques such as continuous flow synthesis and high-throughput screening are employed to streamline the production process. Optimizing reaction conditions like temperature, pressure, and solvent choice ensures consistent quality and reduces production costs.

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions allow for modifications to its structure, enabling the exploration of new derivatives with potential enhanced properties.

Common Reagents and Conditions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce additional functional groups. Reducing agents like lithium aluminum hydride or sodium borohydride are employed to simplify the molecular structure. Substitution reactions, facilitated by catalysts or strong bases, enable the replacement of specific atoms or groups within the compound.

Major Products: The products formed from these reactions vary based on the reagents and conditions used. Oxidation might yield sulfoxides or sulfones, while reduction can result in simplified aliphatic structures. Substitution reactions can introduce new heteroatoms or functional groups, expanding the compound's chemical space.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research has shown that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated high levels of antimitotic activity against human tumor cells, indicating that similar structures could possess comparable properties. The compound was evaluated using the National Cancer Institute's protocols, which revealed promising results in inhibiting cell growth across multiple cancer types .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | GI50 (μM) | TGI (μM) |

|---|---|---|---|

| Compound A | SNB-19 | 15.72 | 50.68 |

| Compound B | OVCAR-8 | 12.53 | 45.00 |

| N-methyl-N... | Various | TBD | TBD |

Anti-inflammatory Properties

The anti-inflammatory potential of compounds containing oxadiazole moieties has been explored through molecular docking studies. These studies suggest that such compounds may act as inhibitors of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). The structural features of N-methyl-N-(2-oxo...) may enhance its interaction with target proteins, making it a candidate for further optimization in anti-inflammatory drug design .

Synthesis and Structural Analysis

The synthesis of N-methyl-N-(2-oxo...) involves multi-step chemical reactions that can be optimized for yield and purity. Techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structure and assess the purity of synthesized compounds. These analytical methods are crucial for ensuring the reliability of biological evaluations and therapeutic applications .

Molecular Docking Studies

Molecular docking studies provide insights into how N-methyl-N-(2-oxo...) interacts with biological targets at the molecular level. By simulating binding interactions between the compound and target proteins, researchers can predict its efficacy and optimize its structure for improved activity. Such computational approaches are essential in the early stages of drug development .

Potential Drug Development Pathways

Given its promising biological activities, N-methyl-N-(2-oxo...) presents opportunities for further development into therapeutic agents. The following pathways could be explored:

- Optimization of Structure : Modifying functional groups to enhance potency and selectivity.

- In Vivo Studies : Conducting animal model studies to evaluate pharmacokinetics and toxicity profiles.

- Clinical Trials : Progressing to human trials if preclinical results are favorable.

Mechanism of Action

The compound exerts its effects through specific molecular interactions with biological targets. Its mechanism of action often involves binding to proteins or enzymes, altering their function and triggering downstream effects. The piperidine and oxadiazole moieties play critical roles in its binding affinity and specificity. By modulating key pathways, the compound can influence cellular processes and biochemical pathways, providing insights into its potential therapeutic applications.

Comparison with Similar Compounds

N-methyl-N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide stands out due to its distinct combination of functional groups. Comparing it to other similar compounds highlights its uniqueness:

N-methyl-N-(2-oxo-2-(3-((3-(furan-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide: : The substitution of thiophene with furan changes the compound's electronic properties and reactivity.

N-methyl-N-(2-oxo-2-(3-((3-(pyridine-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide: : The presence of a pyridine ring introduces basicity and potential coordination sites for metal ions.

By comparing these compounds, researchers can identify structure-activity relationships and optimize properties for specific applications.

Biological Activity

N-methyl-N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide is a complex compound characterized by its unique structure, which includes a thiophene ring and an oxadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Structure and Properties

The compound's chemical structure can be broken down as follows:

- Oxadiazole Ring : Known for its diverse biological activities, oxadiazoles are often linked to antimicrobial and anticancer properties.

- Piperidine Moiety : This component is frequently associated with neuroactive compounds and enhances the pharmacological profile of the molecule.

- Methanesulfonamide Group : This functional group contributes to the solubility and stability of the compound in biological systems.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to N-methyl-N-(2-oxo...) have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis (Mtb). In vitro studies have demonstrated that certain oxadiazole derivatives can inhibit Mtb with high potency, suggesting that N-methyl-N-(2-oxo...) may also possess similar activity .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Target Organism | % Inhibition at 250 µg/mL | MIC (µg/mL) |

|---|---|---|---|

| Compound 2a | M. tuberculosis H37Rv | 92% | 0.5 |

| Compound 3a | M. tuberculosis WT | 96% | 0.5 |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. Compounds similar to N-methyl-N-(2-oxo...) have shown selective cytotoxicity against various cancer cell lines. For example, studies have reported IC50 values indicating moderate to high activity against human colon adenocarcinoma and breast cancer cell lines .

Table 2: Anticancer Activity of Selected Oxadiazole Compounds

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa (Cervical) | 15 |

| Compound B | CaCo-2 (Colon) | 20 |

| Compound C | MCF7 (Breast) | 12 |

The biological activity of N-methyl-N-(2-oxo...) can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Oxadiazole derivatives have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Interaction with DNA : Some studies suggest that these compounds may intercalate into DNA, disrupting replication processes in cancer cells .

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, which may contribute to their overall therapeutic potential.

Case Studies

A study conducted by Shruthi et al. (2019) synthesized several oxadiazole derivatives linked to piperazine and evaluated their activity against resistant strains of Mtb. The findings indicated that specific modifications in the structure led to enhanced bioactivity, highlighting the importance of structure-activity relationships (SAR) in drug design .

Another research project focused on the agricultural applications of oxadiazole derivatives, revealing their potential as effective pesticides against nematodes and fungal pathogens . This broadens the scope of N-methyl-N-(2-oxo...) beyond medicinal chemistry into agricultural sciences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.